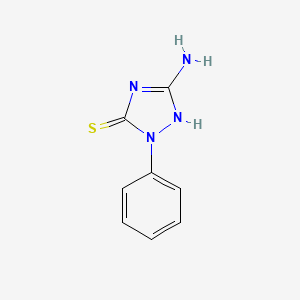

5-amino-2-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Description

5-amino-2-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Properties

IUPAC Name |

5-amino-2-phenyl-1H-1,2,4-triazole-3-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c9-7-10-8(13)12(11-7)6-4-2-1-3-5-6/h1-5H,(H3,9,10,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTVZBMFUQZSDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=S)N=C(N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-amino-2-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves the reaction of thiosemicarbazide with phenyl isothiocyanate. The reaction typically occurs in an ethanol solvent under reflux conditions. The product is then purified through recrystallization from ethanol .

Industrial Production Methods

In industrial settings, the synthesis of 5-amino-2-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

Substitution: The amino and thione groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound has been studied for its antimicrobial properties. A series of derivatives based on 5-amino-2-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione were synthesized and evaluated for their effectiveness against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, making them potential candidates for developing new antimicrobial agents .

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant effects of 1,2,4-triazole derivatives. Specifically, 5-amino-2-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione demonstrated promising results in reducing seizure activity in animal models. The mechanism involves interaction with voltage-gated sodium channels, which are crucial in the propagation of electrical signals in neurons .

Table 1: Antimicrobial Activity of Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Compound C | P. aeruginosa | 64 µg/mL |

Agricultural Applications

Fungicidal Activity

The compound's triazole structure is known for its fungicidal properties. Research has shown that derivatives of 5-amino-2-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione can effectively inhibit the growth of various fungal pathogens affecting crops. This makes it a potential candidate for developing new agricultural fungicides .

Herbicidal Properties

Additionally, studies have indicated that certain derivatives possess herbicidal activity against common weeds. This dual action against fungi and weeds positions the compound as a valuable tool in integrated pest management strategies in agriculture .

Materials Science

Polymer Chemistry

In materials science, 5-amino-2-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has been explored as a building block for synthesizing novel polymers. Its incorporation into polymer matrices has shown to enhance thermal stability and mechanical properties. This application is particularly relevant in the development of advanced materials for industrial use .

Case Studies

Case Study 1: Antimicrobial Derivative Development

A study conducted by researchers synthesized several derivatives of 5-amino-2-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione to evaluate their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The most effective derivative was identified as having a MIC significantly lower than that of conventional antibiotics.

Case Study 2: Anticonvulsant Efficacy in Animal Models

In an experimental study involving mice subjected to electroshock-induced seizures, the compound demonstrated a dose-dependent reduction in seizure frequency compared to control groups treated with standard anticonvulsants. This suggests a potential role for these triazole derivatives in treating epilepsy .

Mechanism of Action

The mechanism of action of 5-amino-2-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins or disrupt cell membrane integrity, leading to cell death . The exact pathways and molecular targets can vary depending on the specific application and organism.

Comparison with Similar Compounds

Similar Compounds

- 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

- 5-methyl-2-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-one

- 4,5-diaryl-2-[4-(t-amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione]

Uniqueness

5-amino-2-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its combination of amino and thione groups allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications .

Biological Activity

5-Amino-2-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (also referred to as 5-amino-2-phenyltriazole) is a compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 5-amino-2-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is with a molecular weight of approximately 192.24 g/mol. The compound features a triazole ring with a phenyl group and a thione functional group, which contribute to its biological properties.

1. Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that 5-amino-2-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione demonstrates activity against various strains of bacteria and fungi:

| Microorganism | Activity |

|---|---|

| Candida tropicalis | Active |

| Escherichia coli | Marked activity |

| Pseudomonas aeruginosa | Lower activity |

In vitro studies have identified that this compound can inhibit the growth of certain Gram-positive and Gram-negative bacteria while showing limited efficacy against fungal strains .

2. Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that it exhibits anti-proliferative effects against various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver cancer) | < 25 |

| MCF-7 (breast cancer) | < 25 |

| PC3 (prostate cancer) | > 100 |

These findings suggest that modifications to the triazole structure can enhance its anticancer activity .

3. Other Biological Activities

Beyond antimicrobial and anticancer activities, 5-amino-2-phenyltriazole has been associated with other pharmacological effects:

- Diuretic Activity : Some studies indicate potential diuretic effects.

- Antidepressant Activity : Preliminary data suggest possible antidepressant properties through modulation of neurotransmitter systems .

The mechanisms underlying the biological activities of 5-amino-2-phenyltriazole involve multiple pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Cell Cycle Arrest : Evidence suggests it may induce cell cycle arrest in cancer cells, preventing further division.

- Reactive Oxygen Species (ROS) Modulation : The ability to modulate oxidative stress levels may contribute to its anticancer effects.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antifungal activity of derivatives revealed that 5-amino-2-phenyltriazole showed effective inhibition against Candida tropicalis. This study utilized a series of concentrations administered to cultured cells, demonstrating a dose-dependent response .

Case Study 2: Anti-Proliferative Effects

In another research project focusing on the anti-proliferative activity against HepG2 and MCF-7 cell lines, the compound was tested using the MTT assay. Results indicated significant cytotoxicity at low concentrations, highlighting its potential as an anticancer agent .

Q & A

Q. What are the optimized synthetic routes for 5-amino-2-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione and its derivatives?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions with haloalkanes under basic conditions. Optimal parameters include using sodium hydroxide (0.005 mol) in dimethylformamide (DMF) at 60–80°C for 6–8 hours, achieving yields up to 85%. Key steps include thiosemicarbazide cyclization with carbon disulfide and subsequent alkylation. Reaction progress is monitored via TLC and HPLC-MS (e.g., Agilent 6120 with ESI ionization) . Table 1 : Optimized Synthesis Parameters

| Parameter | Value/Range |

|---|---|

| Solvent | DMF |

| Base | NaOH (0.005 mol) |

| Temperature | 60–80°C |

| Reaction Time | 6–8 hours |

| Yield | 75–85% |

Q. How is structural confirmation performed for synthesized derivatives?

- Methodological Answer : Structural elucidation relies on spectroscopic and chromatographic techniques:

- NMR (¹H/¹³C) : Assigns proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–7.8 ppm, thione sulfur at δ 190–210 ppm in ¹³C) .

- IR Spectroscopy : Confirms functional groups (e.g., N–H stretching at 3200–3400 cm⁻¹, C=S at 1250–1350 cm⁻¹) .

- HPLC-ESI-MS : Validates molecular ion peaks (e.g., [M+H]⁺ for C₉H₈N₄S₂ at m/z 253.1) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR for regiochemical assignment of the triazole ring and phenyl group .

- IR Spectroscopy to identify thione (C=S) and amine (N–H) groups .

- UV-Vis Spectroscopy for studying electronic transitions in pharmacological assays .

Advanced Research Questions

Q. How can computational methods predict the biological activity of derivatives?

- Methodological Answer : Tools like Pass Online® predict activity by analyzing structure-activity relationships (SAR). For example, derivatives with electron-withdrawing groups (e.g., –NO₂, –Cl) on the phenyl ring show enhanced antimicrobial activity. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electronic properties, correlating HOMO-LUMO gaps with reactivity .

Q. How do researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Contradictions arise from variability in assay conditions (e.g., microbial strains, solvent systems). Mitigation strategies include:

- Standardizing protocols (e.g., CLSI guidelines for antimicrobial testing).

- Using molecular docking to validate target interactions (e.g., binding affinity to fungal CYP51 for antifungal activity) .

- Meta-analysis of dose-response curves to identify consistent trends .

Q. What strategies are used to design derivatives with reduced toxicity?

- Methodological Answer :

- QSAR Models : Correlate substituent hydrophobicity (logP) with cytotoxicity. For example, alkyl chains longer than C₆ increase hepatotoxicity .

- In Silico Toxicity Prediction : Tools like ProTox-II assess organ-specific toxicity, guiding substitution patterns (e.g., replacing –Cl with –OCH₃ reduces renal toxicity) .

- In Vitro Screening : HepG2 cell assays validate predicted toxicity profiles .

Q. How are pharmacological screening strategies optimized for triazole-3-thiones?

- Methodological Answer :

- Multi-Target Assays : Test against panels of enzymes (e.g., COX-2, α-glucosidase) to identify polypharmacological potential .

- Synergy Studies : Combine with known drugs (e.g., fluconazole) to assess combinatorial effects using Chou-Talalay models .

- ADME Profiling : Use Caco-2 cells for permeability and microsomal stability assays .

Q. How do researchers reconcile theoretical (DFT) and experimental data for electronic properties?

- Methodological Answer : Discrepancies in HOMO-LUMO gaps or dipole moments are addressed by:

Q. What role does chemical software play in managing data and experimental design?

- Methodological Answer : Software like Schrödinger Suite or Gaussian enables:

- Virtual Screening : Prioritize derivatives for synthesis .

- Data Encryption : Secure sensitive SAR data via AES-256 protocols .

- Automated Workflows : Optimize reaction conditions using machine learning (e.g., Bayesian optimization for yield improvement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.